molecular formula C11H14BF3O3 B2371181 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2096331-64-3

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2371181
CAS No.: 2096331-64-3
M. Wt: 262.04
InChI Key: HNSBTOIZQFKAHB-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid (ITPBA) is an organoboronic acid that has gained significant attention due to its unique properties offering potential applications in numerous fields of research and industry. It has a molecular weight of 262.04 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar boronic acids have been used in various reactions. For instance, trifluoromethoxyphenylboronic acids have been used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.04 . The compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .

Scientific Research Applications

Catalysis in Organic Synthesis

  • Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a crucial role in α-dipeptide synthesis. The ortho-substituent of boronic acid is critical in this process (Wang, Lu, & Ishihara, 2018).

Crystal Engineering and Molecular Structure

  • Monomeric Structure Design : Ortho-alkoxyphenylboronic acids, including 2-isobutoxyphenylboronic acid, have been studied for designing novel boronic acids with a monomeric structure. This is a significant advancement for crystal engineering (Cyrański et al., 2012).

Biochemistry and Antibacterial Properties

  • Antibacterial Activity : (Trifluoromethoxy)phenylboronic acids have been investigated for their structural and antimicrobial properties. The ortho isomer, which is structurally similar to 2-isobutoxy-4-(trifluoromethyl)phenylboronic acid, showed unique properties and potential antibacterial potency (Adamczyk-Woźniak et al., 2021).

Materials Science

  • Hybrid Nanoassemblies : Phenylboronic acids, including derivatives like this compound, have been used in the synthesis of hybrid nanoassemblies. These materials have potential applications in glucose-responsive systems and drug delivery (Matuszewska et al., 2015).

Drug Delivery Systems

  • Glucose-Responsive Systems : Phenylboronic acid-based materials are extensively used in glucose-responsive drug delivery systems. This application is significant for diseases like diabetes, where controlled drug release is essential (Ma & Shi, 2014).

Mechanism of Action

Target of Action

The primary targets of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .

Mode of Action

The compound’s mode of action involves the formation of a 2:2 mixed anhydride , which is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Suzuki-Miyaura cross-coupling reactions , Palladium-catalyzed direct arylation reactions , Tandem-type Pd (II)-catalyzed oxidative Heck reaction , and intramolecular C-H amidation sequence .

Pharmacokinetics

It’s known that the compound is used in pharmaceutical testing, suggesting it has properties suitable for drug development .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to catalyze the dehydrative amidation between carboxylic acids and amines . This results in the formation of amide bonds, which are fundamental in biochemistry and pharmaceutical chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is known to be heat sensitive , and dust formation should be avoided . It’s also hygroscopic, meaning it absorbs moisture from the environment . These factors can affect the compound’s stability and efficacy in its applications.

Properties

IUPAC Name

[2-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(11(13,14)15)3-4-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSBTOIZQFKAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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